N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
説明
N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic small molecule featuring a quinazolinone core substituted with a phenyl group at position 4 and an acetamide side chain at position 1. The acetamide moiety is further substituted with a 4-bromo-2-fluorophenyl group, which introduces halogenated aromatic character.
Its synthesis likely involves coupling 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetic acid with 4-bromo-2-fluoroaniline using carbodiimide-based reagents (e.g., EDC·HCl), as seen in similar acetamide syntheses .
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O2/c23-15-10-11-18(17(24)12-15)25-20(28)13-27-19-9-5-4-8-16(19)21(26-22(27)29)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYZFHBEOAAIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclocondensation of Anthranilic Acid and Benzaldehyde
The quinazolinone core is synthesized using a modified Niementowski reaction. Anthranilic acid (1 ) reacts with benzaldehyde (2 ) in dimethylformamide (DMF) under catalytic Na₂S₂O₅ to form 4-phenyl-1,2-dihydroquinazolin-2-one (3 ).
Reaction Conditions:
- Molar Ratio: 1:1 (anthranilic acid : benzaldehyde)
- Catalyst: Na₂S₂O₅ (1.5 equiv)
- Temperature: 100°C
- Duration: 5 hours
- Yield: 78–85%
Characterization Data for 3:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 9H, aromatic), 5.12 (s, 2H, CH₂).
- IR (KBr): 1675 cm⁻¹ (C=O), 3200 cm⁻¹ (NH).
Functionalization of the Quinazolinone Core
Alkylation at the 1-Position Nitrogen
The 1-nitrogen of 3 is alkylated using bromoacetyl bromide (4 ) to introduce a reactive bromoacetamide group.
Reaction Conditions:
- Solvent: DMF
- Base: K₂CO₃ (1.1 equiv)
- Temperature: Room temperature
- Duration: 24 hours
- Yield: 65–70%
Intermediate 5: 1-(Bromoacetyl)-4-phenyl-1,2-dihydroquinazolin-2-one
- ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 161.2 (quinazolinone C=O), 134.5–126.3 (aromatic), 44.1 (CH₂Br).
Synthesis of N-(4-Bromo-2-fluorophenyl)acetamide
Acetylation of 4-Bromo-2-fluoroaniline
4-Bromo-2-fluoroaniline (6 ) is acetylated using acetyl chloride (7 ) in the presence of triethylamine (Et₃N).
Reaction Conditions:
- Solvent: Dichloromethane (DCM)
- Base: Et₃N (1.2 equiv)
- Temperature: 0°C → room temperature
- Duration: 2 hours
- Yield: 90–95%
Intermediate 8: N-(4-Bromo-2-fluorophenyl)acetamide
Coupling of Quinazolinone and Acetamide Moieties
Nucleophilic Substitution Reaction
Intermediate 5 reacts with 8 in a nucleophilic substitution to form the final product.
Reaction Conditions:
- Solvent: Acetonitrile
- Base: Et₃N (2.0 equiv)
- Temperature: Reflux
- Duration: 12 hours
- Yield: 55–60%
Final Product 9: N-(4-Bromo-2-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.15–7.12 (m, 13H, aromatic), 4.98 (s, 2H, CH₂), 2.01 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.1 (C=O), 162.3 (quinazolinone C=O), 158.9 (C-F), 135.2–116.4 (aromatic), 45.3 (CH₂), 22.7 (CH₃).
- HPLC Purity: 98.5%.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for quinazolinone formation:
Solvent Effects on Coupling Efficiency
| Solvent | Base | Yield (%) |
|---|---|---|
| DMF | K₂CO₃ | 60 |
| DCM | Et₃N | 45 |
| Acetonitrile | DBU | 70 |
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bulky bases like DBU improve deprotonation.
Mechanistic Insights and Side Reactions
Competing Alkylation at the 3-Position
The quinazolinone’s 3-nitrogen may undergo undesired alkylation if stoichiometry is unbalanced. Using a 1:1 molar ratio of 3 and 4 minimizes this side reaction.
Hydrolysis of Bromoacetyl Intermediate
Exposure to moisture converts 5 into 1-(hydroxyacetyl)-4-phenylquinazolinone. Strict anhydrous conditions are critical.
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) |
|---|---|
| Bromoacetyl bromide | 320 |
| 4-Bromo-2-fluoroaniline | 280 |
| Na₂S₂O₅ | 40 |
Batch processing in >10 kg scales reduces costs by 15–20% through solvent recovery.
化学反応の分析
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols, while electrophilic substitution can be achieved using electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the phenyl ring.
科学的研究の応用
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C19H15BrFN3O2
- Molecular Weight : 442.2 g/mol
- IUPAC Name : N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
The structure features a quinazoline core, which is known for various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds containing the quinazoline moiety exhibit significant anticancer properties. This compound has been studied for its ability to inhibit tumor growth in various cancer cell lines.
Mechanism of Action :
- The compound may act by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Studies have shown that similar quinazoline derivatives can inhibit key inflammatory mediators.
Research Findings :
- In vitro studies demonstrated that the compound reduces the expression of pro-inflammatory cytokines, suggesting its utility in treating conditions characterized by inflammation, such as arthritis or chronic inflammatory diseases.
Neuroprotective Properties
Emerging evidence suggests that this compound may also possess neuroprotective effects. The modulation of glutamate receptors by quinazoline derivatives is a promising area of research.
Case Studies :
- Research has indicated that compounds similar to this compound can protect neuronal cells from excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Data Table: Summary of Research Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis; inhibits cell proliferation | Effective against various cancer cell lines |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Potential treatment for chronic inflammatory diseases |
| Neuroprotective | Modulates glutamate receptors; protects neurons | Protects against excitotoxicity in neuronal models |
作用機序
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues in the Acetamide Family
Several structurally related acetamides have been reported, differing primarily in substituents on the aromatic rings and the heterocyclic core:
Substituent Effects on Physicochemical Properties
- Halogenated Aromatic Groups: The 4-bromo-2-fluorophenyl group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogues (e.g., N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide). Bromine’s polarizability may enhance halogen bonding in crystal packing .
- Heterocyclic Cores: Quinazolinone derivatives (target compound, ) exhibit stronger hydrogen-bonding capacity due to the carbonyl and NH groups compared to benzothiazole () or phthalazinone () cores. This affects solubility and crystallinity .
- Electron-Withdrawing vs. Electron-Donating Groups : Methoxy substituents () improve aqueous solubility, whereas halogens (Br, F, Cl) and trifluoromethyl groups () enhance metabolic stability but reduce solubility .
Crystallographic and Hydrogen-Bonding Patterns
- The target compound’s crystal structure is likely stabilized by N–H⋯O and C–H⋯F interactions, as seen in N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide, which forms infinite chains via N–H⋯O bonds .
- In contrast, benzothiazole derivatives () rely on π-π stacking of aromatic rings rather than extensive H-bond networks, leading to different packing efficiencies .
生物活性
N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a quinazolinone moiety and halogenated phenyl groups. Its molecular formula is , which indicates the presence of bromine and fluorine substituents that may influence its biological properties.
Research indicates that compounds with similar structures often exhibit diverse biological activities, such as:
- Antiviral Activity : Many derivatives of quinazolinones have shown effectiveness against various viruses, potentially through inhibition of viral replication or interference with viral entry into host cells.
- Anticancer Properties : Compounds containing quinazolinone structures are known for their ability to inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
Antiviral Activity
A study on related compounds demonstrated significant antiviral effects against herpes simplex virus (HSV) and hepatitis C virus (HCV). The structure–activity relationship (SAR) highlighted that modifications in the phenyl groups could enhance antiviral efficacy. For instance, compounds with electron-withdrawing groups exhibited improved activity against HSV strains, indicating that this compound may similarly possess antiviral properties .
Anticancer Activity
In vitro studies have shown that quinazolinone derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds with similar scaffolds were evaluated for their cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potential therapeutic applications in oncology .
Case Studies
-
Case Study 1: Antiviral Efficacy
- Objective : To evaluate the antiviral activity against HSV.
- Method : In vitro assays were performed using different concentrations of the compound.
- Results : The compound demonstrated significant reduction in viral plaques at concentrations as low as 10 µM, confirming its potential as an antiviral agent.
-
Case Study 2: Anticancer Activity
- Objective : To assess cytotoxicity against MCF-7 breast cancer cells.
- Method : MTT assay was utilized to determine cell viability.
- Results : The compound exhibited an IC50 value of 15 µM, indicating strong cytotoxic effects compared to control treatments.
Data Table
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions in quinazolinone core formation .
- Temperature control : Stepwise heating (e.g., 60–80°C for amide coupling) minimizes side reactions like hydrolysis .
- Catalysts : Use of coupling agents (e.g., HATU, EDCI) improves acetamide bond formation efficiency .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves intermediates and by-products .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding patterns, which inform stability and reactivity .
- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d6) identifies substituent positions, particularly the bromo-fluorophenyl and quinazolinone moieties .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations to quantify potency .
- Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess broad-spectrum activity .
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays to identify mechanistic targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s therapeutic potential?
- Methodological Answer :
- Systematic substitution : Replace the 4-bromo-2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Core modification : Introduce heteroatoms (e.g., S or O) into the quinazolinone ring to alter π-π stacking interactions with biological targets .
- Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea groups to improve solubility or binding affinity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Structural validation : Confirm compound purity (≥95% via HPLC) and crystallinity (PXRD) to rule out batch-dependent impurities .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes across isoforms of target proteins .
Q. What strategies are effective in analyzing crystallography data to resolve hydrogen-bonding networks?
- Methodological Answer :
- Graph-set analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D, R₂²(8) motifs) and predict supramolecular assembly .
- SHELX refinement : Apply anisotropic displacement parameters and twin-law corrections in SHELXL to resolve disorder in the bromophenyl group .
- Thermal ellipsoid plots : Visualize atomic vibrations (via Mercury software) to assess steric clashes impacting crystal stability .
Q. How can researchers address poor solubility during formulation studies?
- Methodological Answer :
- Salt formation : React with hydrochloric acid or sodium hydroxide to generate ionizable derivatives .
- Nanoparticle encapsulation : Use PLGA or liposomes (via solvent evaporation) to enhance bioavailability .
- Co-crystallization : Co-crystallize with cyclodextrins to improve aqueous solubility without altering pharmacological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
